

# A Technical Guide to the Preclinical Pharmacology of Lesogaberan (AZD3355)

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## Compound of Interest

Compound Name: Lesogaberan

Cat. No.: B1674770

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## Introduction

**Lesogaberan** (AZD3355) is a potent and selective agonist of the GABA-B receptor, a G-protein coupled receptor involved in inhibitory neurotransmission.<sup>[1][2][3]</sup> Initially investigated for the treatment of gastroesophageal reflux disease (GERD), its preclinical profile has revealed a range of potential therapeutic applications.<sup>[3]</sup> This technical guide provides a comprehensive overview of the preclinical pharmacology of **lesogaberan**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

## Core Pharmacological Data

The preclinical data for **lesogaberan** demonstrates its high affinity and functional potency at the GABA-B receptor, with selectivity over the GABA-A receptor. In vivo studies have established its efficacy in relevant animal models.

## Table 1: In Vitro Pharmacology of Lesogaberan

Parameter	Species/System	Value	Reference
Binding Affinity (K <sub>i</sub> )	Rat Brain Membranes ([ <sup>3</sup> H]GABA displacement)	5.1 nM	<a href="#">[4]</a>
Rat GABA-A Receptor	1.4 μM		
Functional Potency (EC <sub>50</sub> )	Human recombinant GABA-B receptors (CHO cells)	8.6 nM	
Human recombinant GABA-B receptors (CHO cells, Ca <sup>2+</sup> influx)	8 nM		
Selectivity	GABA-B vs GABA-A	>600-fold	

## Table 2: In Vivo Efficacy of Lesogaberan

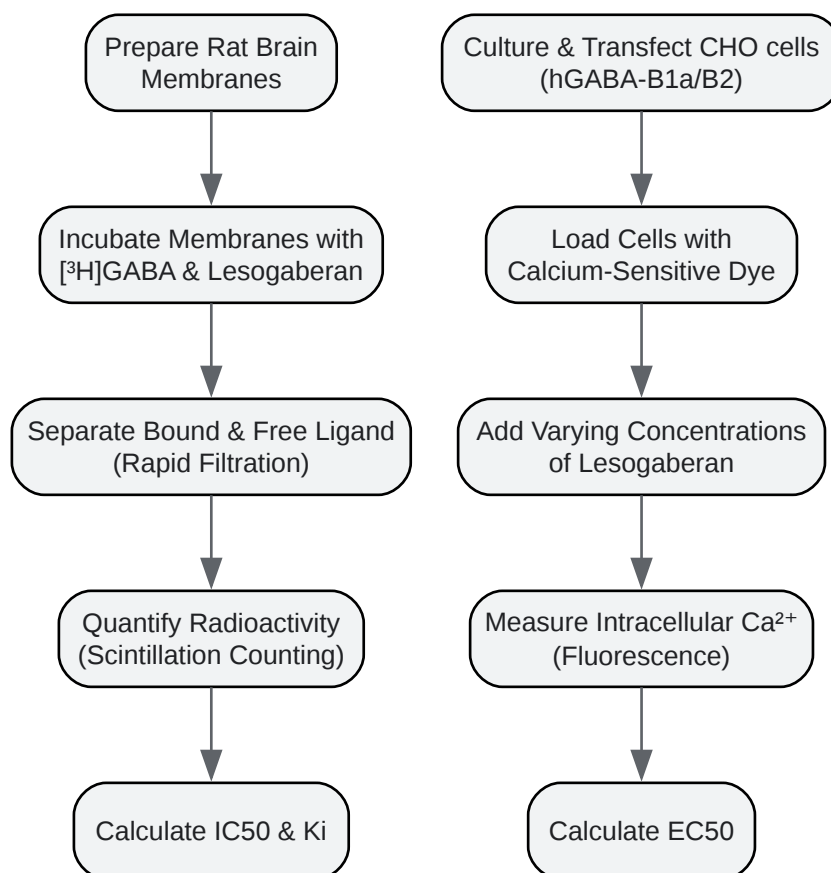
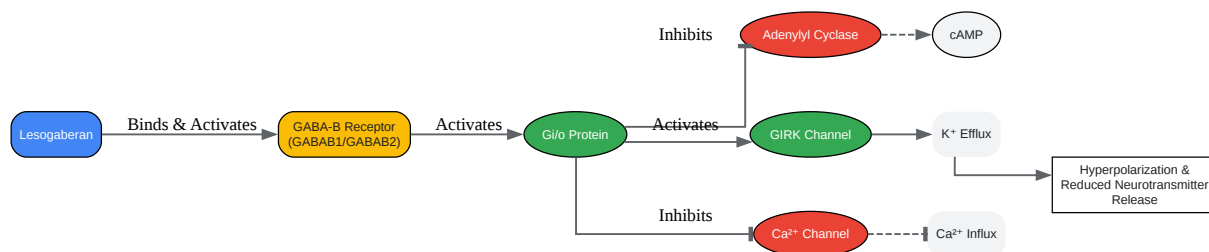
Model	Species	Dose	Effect	Reference
Transient Lower Esophageal Sphincter Relaxations (TLESRs)	Dog	3 mg/kg (intrastomach)	~50% inhibition	
Acid Reflux	Dog	7 µmol/kg (oral)	Significant reduction in reflux episodes and acid exposure time	
Non-alcoholic Steatohepatitis (NASH)	Mouse	10 mg/kg and 30 mg/kg (oral gavage)	Improved histology, reduced profibrogenic gene expression, and decreased tumor development	
Human Islet Cell Proliferation	In vitro	10-30 nM	2-3 fold increase	
Human Islet Cell Survival	In vivo (mouse xenograft)	0.08 mg/mL (in drinking water)	Protected human islet β-cells from apoptosis	

**Table 3: Preclinical Pharmacokinetics of Lesogaberan**

Parameter	Species	Value	Reference
Oral Bioavailability	Rat	100%	
	Dog	88%	
Plasma Protein Binding	Rat and Human	1%	

## Mechanism of Action and Signaling Pathway

**Lesogaberan** exerts its effects by binding to and activating the GABA-B receptor. This receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits, which is coupled to inhibitory G proteins (Gi/o). Upon activation, the G protein dissociates, and its subunits mediate downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, G $\beta\gamma$  subunits can activate G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.



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